Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
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Overview
Description
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique thiazole ring substituted with a phenyl group, a methyl group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetate: can be compared with other thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique chemical and biological properties
Properties
CAS No. |
920268-74-2 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)9-13-15(11(2)10-18-13)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
RTFDJOBFVJTKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=CS1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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